Dugesin B

Description

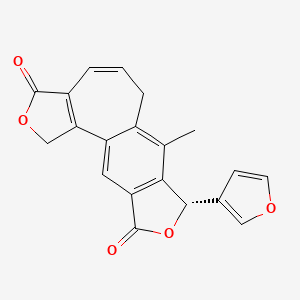

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H14O5 |

|---|---|

Molecular Weight |

334.3 g/mol |

IUPAC Name |

(13R)-13-(furan-3-yl)-11-methyl-4,14-dioxatetracyclo[8.7.0.02,6.012,16]heptadeca-1(17),2(6),7,10,12(16)-pentaene-5,15-dione |

InChI |

InChI=1S/C20H14O5/c1-10-12-3-2-4-13-16(9-24-19(13)21)14(12)7-15-17(10)18(25-20(15)22)11-5-6-23-8-11/h2,4-8,18H,3,9H2,1H3/t18-/m0/s1 |

InChI Key |

BYMJVNWPPPSHMA-SFHVURJKSA-N |

Isomeric SMILES |

CC1=C2CC=CC3=C(C2=CC4=C1[C@@H](OC4=O)C5=COC=C5)COC3=O |

Canonical SMILES |

CC1=C2CC=CC3=C(C2=CC4=C1C(OC4=O)C5=COC=C5)COC3=O |

Origin of Product |

United States |

Foundational & Exploratory

The Botanical Origins and Biological Potential of Dugesin B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dugesin B, a rearranged neo-clerodane diterpenoid, is a natural product isolated from the aerial parts of Salvia dugesii, a plant species native to Mexico. It has also been identified in Salvia melissodora. As a member of the extensive family of clerodane diterpenoids, this compound is of significant interest to the scientific community due to the diverse biological activities exhibited by this class of compounds. This technical guide provides a comprehensive overview of the origin of this compound, including its isolation and a hypothetical biosynthetic pathway. While specific quantitative biological data for this compound remains limited in publicly available literature, this document summarizes the known biological activities of closely related compounds from Salvia dugesii and provides detailed experimental protocols for relevant assays to guide future research.

Origin and Isolation

This compound is a secondary metabolite produced by the plant Salvia dugesii[1]. Its chemical synonym is (-)-Isosalvipuberulin[1]. The isolation of this compound is a critical first step for its structural elucidation and biological evaluation.

General Experimental Protocol for Isolation of neo-Clerodane Diterpenoids from Salvia species

The following protocol is a generalized procedure based on the methodologies reported for the isolation of various neo-clerodane diterpenoids from Salvia species.

1.1.1. Plant Material and Extraction

-

The aerial parts of Salvia dugesii are collected, air-dried, and pulverized.

-

The powdered plant material is then subjected to extraction with a suitable organic solvent, typically acetone or methanol, at room temperature for an extended period.

-

The resulting crude extract is concentrated under reduced pressure to yield a residue.

1.1.2. Chromatographic Separation

-

The crude extract is subjected to a series of chromatographic techniques for the separation and purification of its constituents.

-

Column Chromatography: The extract is typically first fractionated using silica gel column chromatography with a gradient elution system of increasing polarity, often a mixture of n-hexane and ethyl acetate.

-

Sephadex LH-20 Chromatography: Fractions containing compounds of interest are further purified using a Sephadex LH-20 column with a solvent system such as methanol or a chloroform-methanol mixture to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved using preparative HPLC on a C18 reversed-phase column with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.

Biosynthesis

The precise biosynthetic pathway of this compound has not been experimentally determined. However, based on the established biosynthesis of other neo-clerodane diterpenoids, a hypothetical pathway can be proposed.

Hypothetical Biosynthetic Pathway of this compound

The biosynthesis of neo-clerodane diterpenoids originates from the universal C20 precursor, geranylgeranyl diphosphate (GGPP). The key steps are catalyzed by diterpene synthases (diTPSs).

-

Cyclization of GGPP: A class II diTPS, copalyl diphosphate synthase (CPS), catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP).

-

Formation of the Clerodane Skeleton: A class I diTPS, kaurene synthase-like (KSL) enzyme, facilitates the ionization of the diphosphate group from (+)-CPP, followed by a series of rearrangements and deprotonation to yield the characteristic clerodane skeleton.

-

Rearrangement and Oxidative Modifications: The initial clerodane scaffold undergoes further enzymatic modifications, including rearrangements and a series of oxidation reactions catalyzed by cytochrome P450 monooxygenases (CYP450s) and other oxidoreductases, to introduce the various functional groups and stereochemistry found in this compound.

Caption: Hypothetical biosynthetic pathway of this compound.

Biological Activity

While a study on compounds isolated from Salvia dugesii mentions the evaluation of anti-feedant, cytotoxic, and antiviral activities, specific quantitative data for this compound is not provided in the available literature. However, the general biological activities of neo-clerodane diterpenoids from Salvia species are well-documented.

Reported Activities of neo-Clerodane Diterpenoids from Salvia Species

| Biological Activity | Cell Lines/Assay | IC50 / Activity | Reference |

| Cytotoxicity | Human cancer cell lines (e.g., HL-60, NALM-6) | Varies (µM range) | General knowledge from studies on Salvia diterpenoids |

| Antiviral Activity | Influenza virus FM1 | Non-toxic (for Dugesin F) | From the study on S. dugesii isolates |

| Anti-inflammatory | Nitric oxide (NO) inhibition in RAW 264.7 macrophages | Varies (µM range) | General knowledge from studies on Salvia diterpenoids |

Note: The table above represents the general activities of this class of compounds and specific data for this compound is needed.

Experimental Protocols for Biological Assays

To facilitate further research on the biological activities of this compound, detailed protocols for cytotoxicity and antiviral assays are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

4.1.1. Materials

-

Human cancer cell line (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplate

-

Multichannel pipette

-

Plate reader

4.1.2. Procedure

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in a complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Caption: Workflow for the MTT cytotoxicity assay.

Antiviral Assay (Plaque Reduction Assay)

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).

4.2.1. Materials

-

Host cell line susceptible to the virus of interest (e.g., MDCK for influenza virus)

-

Virus stock

-

This compound stock solution (in DMSO)

-

Infection medium (serum-free medium with trypsin for influenza)

-

Overlay medium (e.g., 0.6% agarose in infection medium)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

6-well or 12-well plates

4.2.2. Procedure

-

Seed host cells in multi-well plates to form a confluent monolayer.

-

Prepare serial dilutions of the virus and infect the cells for 1 hour at 37°C.

-

Remove the virus inoculum and wash the cells with PBS.

-

Prepare serial dilutions of this compound in the overlay medium.

-

Add the this compound-containing overlay medium to the infected cells.

-

Incubate the plates for 2-3 days at 37°C until plaques are visible.

-

Fix the cells with 10% formalin and stain with crystal violet solution.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

-

Determine the IC50 value of this compound.

Chemical Synthesis

To date, a total chemical synthesis of this compound has not been reported in the scientific literature. The complex, rearranged neo-clerodane skeleton presents a significant challenge for synthetic organic chemists.

Future Directions

The study of this compound is still in its early stages. Future research should focus on:

-

Quantitative Biological Evaluation: A thorough investigation of the cytotoxic, antiviral, anti-inflammatory, and other biological activities of this compound is required to determine its therapeutic potential. This should include the determination of IC50 or EC50 values against a panel of cancer cell lines and viruses.

-

Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways affected by this compound will be crucial for understanding its biological effects.

-

Biosynthetic Pathway Elucidation: Identification and characterization of the specific enzymes involved in the biosynthesis of this compound in Salvia dugesii could enable its biotechnological production.

-

Total Synthesis: The development of a total synthesis of this compound would not only confirm its structure but also provide access to larger quantities for extensive biological testing and the synthesis of novel analogs with improved activity.

References

The Natural Abundance and Biosynthesis of Dugesin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dugesin B, a neo-clerodane diterpenoid, has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the natural abundance of this compound in plants, detailed experimental protocols for its isolation and quantification, and an exploration of its biosynthetic origins. Furthermore, this guide delves into potential signaling pathways that may be modulated by this class of compounds, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Abundance of this compound

This compound has been identified in at least two plant species of the Salvia genus: Salvia dugesii and Salvia melissodora.[1] Quantitative data on its abundance is limited, with precise concentrations varying based on geographical location, environmental conditions, and the specific plant part analyzed.

A key study on Salvia dugesii reported the combined yield of dugesins A and B to be approximately 0.2% of the dry weight of the aerial parts of the plant.[2] This provides a valuable benchmark for extraction and isolation efforts. To date, specific quantitative data for the abundance of this compound in Salvia melissodora has not been reported in the available scientific literature.

Table 1: Quantitative Abundance of this compound in Plant Sources

| Plant Species | Plant Part | Compound | Concentration (% of Dry Weight) | Reference |

| Salvia dugesii | Aerial Parts | Dugesins A & B (combined) | ~ 0.2% | [2] |

| Salvia melissodora | Not Specified | This compound | Data not available |

Experimental Protocols

The isolation and quantification of this compound from plant matrices involve a series of standard and advanced chromatographic techniques. The following protocols are generalized from methodologies reported for the isolation of neo-clerodane diterpenoids from Salvia species.

Extraction

-

Plant Material Preparation: Air-dry the aerial parts of the plant material at room temperature and grind them into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: Macerate the powdered plant material with a suitable organic solvent. Acetone is a commonly used solvent for the extraction of diterpenoids from Salvia species.[2] The extraction is typically performed at room temperature over several days with periodic agitation. The process is repeated multiple times to ensure exhaustive extraction.

-

Solvent Evaporation: Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Isolation and Purification

A multi-step chromatographic approach is essential to isolate this compound from the complex crude extract.

-

Column Chromatography (CC): Subject the crude extract to column chromatography on silica gel. Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

-

Sephadex LH-20 Chromatography: Further purify the fractions containing the compounds of interest using a Sephadex LH-20 column with a suitable solvent system, such as methanol, to remove pigments and other impurities.

-

High-Performance Liquid Chromatography (HPLC): The final purification step is typically performed using preparative or semi-preparative HPLC on a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water.

Quantification

-

High-Performance Liquid Chromatography (HPLC): Develop a validated HPLC method for the quantitative analysis of this compound.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water is often employed.

-

Detection: A Diode Array Detector (DAD) or a UV detector set at the maximum absorbance wavelength of this compound.

-

Quantification: Create a calibration curve using a purified standard of this compound. The concentration of this compound in the plant extract can then be determined by comparing its peak area to the calibration curve.

-

Biosynthesis of this compound

This compound belongs to the furanoclerodane class of diterpenoids. While the complete biosynthetic pathway to this compound has not been fully elucidated, recent research has shed light on the key initial steps in the formation of the furanoclerodane skeleton in Salvia species.

The biosynthesis commences from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), within the plastids. The pathway involves the sequential action of diterpene synthases and cytochrome P450 monooxygenases.

Caption: General biosynthetic pathway to furanoclerodane precursors in Salvia species.

Recent studies in Salvia splendens and Salvia divinorum have identified three consecutive cytochrome P450 enzymes that catalyze the conversion of kolavenol to furanoclerodane precursors.[3] These enzymes, an annonene synthase (CYP76AH39), a hardwickiic acid synthase (CYP728B71), and a hautriwaic acid synthase (CYP728B72), are crucial for the formation of the characteristic furan ring.[3] The subsequent enzymatic steps that modify these precursors to yield the specific structure of this compound are yet to be discovered.

Experimental Workflow for Isolation and Quantification

The following diagram illustrates a typical workflow for the isolation and quantification of this compound from a plant source.

Caption: A generalized experimental workflow for the isolation and quantification of this compound.

Potential Signaling Pathways

While no studies have directly investigated the specific signaling pathways modulated by this compound, research on other neo-clerodane diterpenoids provides insights into their potential biological effects. Many compounds in this class have been shown to exhibit cytotoxic and anti-inflammatory activities, often through the modulation of key cellular signaling pathways such as apoptosis and the NF-κB pathway.[4][5][6][7][8][9][10][11]

The diagram below illustrates a generalized model of how a neo-clerodane diterpenoid might influence the intrinsic apoptosis pathway, a common target for anticancer compounds. It is important to note that this is a hypothetical model for a compound of this class and has not been specifically validated for this compound.

Caption: A generalized model of the intrinsic apoptosis pathway potentially affected by neo-clerodane diterpenoids.

Conclusion

This compound is a naturally occurring neo-clerodane diterpenoid found in Salvia dugesii and Salvia melissodora. While quantitative data on its abundance remains limited, established phytochemical methods can be employed for its successful isolation and quantification. The biosynthesis of its core furanoclerodane structure is beginning to be understood, presenting opportunities for synthetic biology approaches. Although the direct cellular targets of this compound are unknown, related compounds are known to modulate critical signaling pathways involved in cell life and death, suggesting a promising area for future pharmacological investigation. This guide provides a foundational resource for researchers to further explore the chemical, biological, and therapeutic potential of this compound.

References

- 1. This compound | C20H14O5 | CID 11267625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Three cytochrome P450 enzymes consecutively catalyze the biosynthesis of furanoclerodane precursors in Salvia species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of extrinsic and intrinsic apoptosis pathways of new clerodane diterpenoids in human prostate cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clerodane diterpene induces apoptosis/anoikis and suppresses migration and invasion of human bladder cancer cells through the histone deacetylases, integrin-focal adhesion kinase, and matrix metalloproteinase 9 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Inhibition of NF-κB transcriptional activation in HepG2 cells by diterpenoids from the soft coral Sinularia maxima - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Biosynthesis of Dugesin B: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals in the fields of natural product biosynthesis, metabolic engineering, and pharmacognosy.

Abstract: Dugesin B, a rearranged clerodane diterpenoid isolated from Salvia dugesii, exhibits a complex and intriguing chemical architecture. Understanding its biosynthetic pathway is crucial for enabling heterologous production, facilitating structural diversification for drug discovery, and providing insights into the evolution of chemical diversity in the Lamiaceae family. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon the established principles of diterpenoid biosynthesis in Salvia species and analogous enzymatic transformations. It details the key enzymatic steps, from the universal precursor geranylgeranyl diphosphate (GGPP) to the formation of the characteristic rearranged clerodane scaffold. This guide also includes representative experimental protocols for the characterization of the involved enzymes and quantitative data from related systems to serve as a practical resource for researchers.

Introduction to this compound and Clerodane Diterpenoids

Diterpenoids are a large and structurally diverse class of natural products derived from the C20 precursor, geranylgeranyl diphosphate (GGPP). Among these, the clerodane diterpenoids are characterized by a decalin core and are widely distributed in the plant kingdom, particularly in the Lamiaceae family. Many clerodanes, including those isolated from Salvia species, exhibit a broad range of biological activities.

This compound is a notable member of this family, distinguished by its rearranged clerodane skeleton. Its unique carbocyclic framework suggests a complex series of enzymatic reactions beyond the canonical cyclization and oxidation steps. This guide will delineate the current understanding and logical postulations regarding the biosynthetic route to this fascinating molecule.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through three main stages:

-

Formation of the Clerodane Scaffold: Cyclization of the linear precursor GGPP to form the initial bicyclic clerodane skeleton.

-

Oxidative Modifications: A series of hydroxylations and other oxidative transformations catalyzed by cytochrome P450 monooxygenases (CYP450s).

-

Skeletal Rearrangement and Final Tailoring: The key enzymatic steps responsible for the unique carbocyclic structure of this compound, followed by final modifications.

Stage 1: Formation of the Clerodane Scaffold from GGPP

The biosynthesis of all diterpenoids begins with the cyclization of GGPP. In the case of clerodane diterpenoids in Salvia, this is a two-step process involving a class II and a class I diterpene synthase (diTPS).

-

Step 1: Protonation-initiated cyclization by a Class II diTPS. A class II diTPS, specifically a copalyl diphosphate synthase-like (CPS-like) enzyme, catalyzes the protonation of the terminal double bond of GGPP, initiating a cascade of cyclizations to form a bicyclic intermediate, typically (+)-copalyl diphosphate ((+)-CPP).

-

Step 2: Ionization-initiated cyclization and rearrangement by a Class I diTPS. A class I diTPS, a kaurene synthase-like (KSL-like) enzyme, then utilizes (+)-CPP. This enzyme facilitates the ionization of the diphosphate group, leading to a series of rearrangements, including a characteristic 1,2-hydride and subsequent 1,2-methyl shift, to generate the signature clerodane skeleton. The likely product of this reaction in the context of furanoclerodane biosynthesis in Salvia is the alcohol kolavenol .

Figure 1: Formation of the initial clerodane scaffold.

Stage 2: Oxidative Modifications by Cytochrome P450 Monooxygenases

Following the formation of the initial clerodane scaffold, a series of oxidative modifications are catalyzed by CYP450s. These enzymes are crucial for the immense structural diversification of terpenoids. While the specific CYP450s involved in this compound biosynthesis are yet to be identified, studies on the biosynthesis of other furanoclerodanes in Salvia provide a strong model. For instance, in Salvia splendens, a series of CYP450s convert kolavenol into intermediates like annonene, hardwickiic acid, and hautriwaic acid through oxidations. It is highly probable that the pathway to this compound involves similar CYP450-mediated hydroxylations at various positions on the kolavenol backbone.

Stage 3: Postulated Skeletal Rearrangement and Final Tailoring

The defining feature of this compound is its rearranged carbocyclic system. The enzymatic mechanism for this rearrangement is currently unknown. However, drawing parallels from other terpenoid biosynthetic pathways, it is plausible that a specialized CYP450 or another type of enzyme, such as an isomerase, catalyzes this transformation.

One hypothetical mechanism involves the formation of a reactive intermediate, such as an epoxide or a carbocation, on a hydroxylated clerodane precursor. This intermediate could then trigger a cascade of bond migrations and ring contractions/expansions to yield the unique this compound skeleton. Subsequent tailoring enzymes would then be responsible for the final oxidations and functionalizations to produce the mature this compound molecule.

The following diagram illustrates a plausible, though hypothetical, sequence of events leading to the rearranged core of this compound.

Figure 2: Proposed biosynthetic pathway of this compound.

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway will require the identification and functional characterization of the involved enzymes. Below are detailed methodologies for key experiments, adapted from studies on related terpenoid biosynthetic pathways.

Identification of Candidate Genes

Candidate genes for diTPSs and CYP450s can be identified from the transcriptome of Salvia dugesii, particularly from tissues where this compound accumulates (e.g., glandular trichomes). Co-expression analysis with known terpenoid biosynthesis genes can help prioritize candidates.

Heterologous Expression and in vitro Enzyme Assays

Objective: To functionally characterize candidate diTPSs and CYP450s.

Workflow:

Figure 3: Experimental workflow for enzyme characterization.

Methodology for diTPS Assay:

-

Protein Expression and Purification: Express the candidate diTPS in E. coli or yeast. Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

-

Enzyme Assay: In a final volume of 500 µL, combine:

-

50 mM HEPES buffer (pH 7.2)

-

10 mM MgCl₂

-

5 mM DTT

-

10 µM GGPP (substrate)

-

5-10 µg of purified enzyme

-

-

Incubation: Incubate the reaction mixture at 30°C for 2-4 hours.

-

Product Extraction: Extract the reaction mixture with an equal volume of hexane or ethyl acetate.

-

Analysis: Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the product(s). For structural elucidation of novel compounds, larger scale reactions and purification followed by Nuclear Magnetic Resonance (NMR) spectroscopy are required.

Methodology for CYP450 Assay:

-

Microsome Preparation: Express the candidate CYP450 and a corresponding cytochrome P450 reductase (CPR) in yeast. Prepare microsomes from the yeast culture by differential centrifugation.

-

Enzyme Assay: In a final volume of 500 µL, combine:

-

50 mM potassium phosphate buffer (pH 7.5)

-

2 mM NADPH

-

10 µM substrate (e.g., kolavenol or other potential intermediates)

-

100-500 µg of microsomal protein

-

-

Incubation and Analysis: Follow the same incubation, extraction, and analysis steps as for the diTPS assay.

Isotopic Labeling Studies

To confirm reaction mechanisms, particularly for the rearrangement steps, feeding experiments with isotopically labeled precursors (e.g., ¹³C-labeled glucose or ¹³C- and ²H-labeled mevalonate) can be performed in S. dugesii tissue cultures or in the heterologous expression system. The position of the labels in the final product, determined by NMR and MS, provides crucial information about bond formations and migrations.

Quantitative Data

While specific kinetic data for the enzymes in the this compound pathway are not yet available, the following table presents representative data for related terpene synthases from Salvia species to provide a baseline for expected enzyme performance.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Product(s) | Source Organism |

| SmTPS1 | FPP | 5.8 ± 0.7 | 0.032 ± 0.002 | (E)-β-caryophyllene, etc. | Salvia miltiorrhiza |

| SfCinS1 | GPP | 2.5 ± 0.3 | 0.015 ± 0.001 | 1,8-cineole | Salvia fruticosa |

| SpSabS1 | GPP | 3.2 ± 0.4 | 0.021 ± 0.002 | (+)-sabinene | Salvia pomifera |

Table 1: Representative kinetic parameters of terpene synthases from Salvia species.

Conclusion and Future Directions

The biosynthesis of this compound represents a fascinating example of the chemical ingenuity of plants. While the early steps of its formation from GGPP are likely to follow the established pathway for clerodane diterpenoids in Salvia, the key skeletal rearrangement remains an open and exciting area of research. The experimental approaches outlined in this guide provide a roadmap for the identification and characterization of the novel enzymes responsible for this transformation.

Future research should focus on:

-

Transcriptome sequencing of Salvia dugesii to identify candidate diTPSs and CYP450s.

-

Functional characterization of these candidate enzymes through heterologous expression and in vitro assays.

-

Elucidation of the structures of biosynthetic intermediates.

-

Isotopic labeling studies to unravel the mechanism of the skeletal rearrangement.

The successful elucidation of the complete this compound biosynthetic pathway will not only be a significant scientific achievement but will also open the door to the sustainable production of this and other valuable rearranged clerodane diterpenoids through metabolic engineering.

In-depth Technical Guide to Dugesin B: A Rearranged Neo-Clerodane Diterpenoid

For Researchers, Scientists, and Drug Development Professionals

Core Compound Specifications

Dugesin B is a rearranged neo-clerodane diterpenoid that has been isolated from the plant Salvia dugesii.[1][2] Its fundamental chemical and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₄O₅ | [3] |

| Molecular Weight | 334.32 g/mol | [3] |

| IUPAC Name | (13R)-13-(furan-3-yl)-11-methyl-4,14-dioxatetracyclo[8.7.0.0²,⁶.0¹²,¹⁶]heptadeca-1(17),2(6),7,10,12(16)-pentaene-5,15-dione | PubChem |

| CAS Number | 760973-66-8 | PubChem |

| Class | Diterpenoid, Neo-Clerodane | [1][2] |

Biological Activity

Diterpenoids isolated from Salvia species, including neo-clerodanes, have been investigated for a range of biological activities. The isolates from Salvia dugesii, including this compound, have been evaluated for their anti-feedant, cytotoxic, and antiviral properties.[1][2] A related compound isolated from the same plant, Dugesin F, was specifically noted as a non-toxic antiviral agent against the influenza virus FM1.[1][2]

While specific quantitative bioactivity data for this compound is not extensively available in the public domain, the general bioactivities of clerodane diterpenes suggest potential therapeutic applications. These compounds are known to exhibit anti-inflammatory and cytotoxic activities.[4] For instance, some clerodane diterpenes have shown potent inhibitory effects against the NLRP3 inflammasome, a key component of the inflammatory response.[4]

Experimental Protocols

Isolation of this compound from Salvia dugesii

The following is a generalized workflow for the isolation of this compound and other neo-clerodane diterpenoids from the aerial parts of Salvia dugesii, based on typical phytochemical investigation procedures.

References

Preliminary Biological Activity of Dugesin B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dugesin B is a rearranged clerodane diterpenoid that has been isolated from the aerial parts of Salvia dugesii. As a member of the diterpenoid class of natural products, this compound holds potential for various biological activities, which have been the subject of preliminary investigation. This technical guide provides an in-depth overview of the initial biological evaluation of this compound, including the methodologies likely employed in these early studies. While specific quantitative data for this compound remains limited in publicly available literature, this document outlines the foundational experimental workflows and the context of its initial screening.

Preliminary Biological Activities

Research on a series of neo-clerodane diterpenoids isolated from Salvia dugesii, including this compound, has involved screening for anti-feedant, cytotoxic, and antiviral activities. However, the primary available literature does not provide specific quantitative metrics, such as IC50 or EC50 values, for this compound itself. The studies do indicate that such evaluations were performed on the isolates. One of the related compounds from the same study, Dugesin F, was identified as a non-toxic antiviral agent against the influenza virus FM1. This suggests that the screening platform was robust, though specific outcomes for this compound are not detailed.

Data Presentation

Due to the absence of specific quantitative data for this compound in the reviewed scientific literature, a data table for its biological activities cannot be provided at this time. Further research and publication of detailed findings are required to populate such a table.

Experimental Protocols

The following sections detail the likely experimental protocols that would have been used to assess the preliminary biological activities of this compound, based on standard laboratory practices for natural product screening.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and, conversely, cytotoxicity of a test compound.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and add to the wells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.

Antiviral Assay: Influenza Virus Microneutralization Assay

This assay determines the ability of a compound to inhibit the cytopathic effect (CPE) of a virus on host cells.

Principle: If an antiviral compound is effective, it will protect the host cells from virus-induced death. The viability of the cells can be assessed visually or through a colorimetric assay like the MTT assay.

Protocol:

-

Cell Seeding: Seed a 96-well plate with a suitable host cell line for the influenza virus (e.g., Madin-Darby Canine Kidney - MDCK cells) and grow to confluence.

-

Compound and Virus Preparation: Prepare serial dilutions of this compound. Mix each dilution with a standardized amount of influenza virus (e.g., FM1 strain) and incubate for 1-2 hours at 37°C to allow the compound to interact with the virus.

-

Infection: Remove the growth medium from the confluent cell monolayer and add the compound-virus mixtures to the wells. Also, include a virus-only control and a cell-only control.

-

Incubation: Incubate the plate at 37°C with 5% CO2 for 48-72 hours, or until the cytopathic effect is visible in the virus-only control wells.

-

Assessment of Cytopathic Effect: The CPE can be observed microscopically. For quantitative analysis, a cell viability assay (e.g., MTT assay as described above) can be performed.

-

Data Analysis: The concentration of this compound that inhibits the viral cytopathic effect by 50% (IC50) is determined.

Anti-feedant Assay: Leaf Disc No-Choice Method

This assay evaluates the ability of a compound to deter feeding by herbivorous insects.

Principle: The amount of leaf area consumed by an insect is measured and compared between treated and untreated leaf discs. A lower consumption of the treated disc indicates anti-feedant activity.

Protocol:

-

Preparation of Leaf Discs: Prepare uniform leaf discs from a suitable host plant for the test insect.

-

Compound Application: Prepare different concentrations of this compound in a volatile solvent (e.g., acetone). Evenly apply the solutions to the leaf discs and allow the solvent to evaporate completely. Control discs are treated with the solvent only.

-

Insect Introduction: Place a single, pre-starved insect larva into a petri dish containing a treated or control leaf disc.

-

Incubation: Maintain the petri dishes under controlled environmental conditions (temperature, humidity, light) for a set period (e.g., 24-48 hours).

-

Measurement of Consumption: After the incubation period, measure the area of the leaf disc consumed by the insect. This can be done using a leaf area meter or image analysis software.

-

Data Analysis: Calculate the percentage of feeding inhibition for each concentration of this compound compared to the control.

Visualizations

The following diagrams illustrate the workflows for the described experimental protocols.

Caption: Workflow for a typical cytotoxicity (MTT) assay.

Caption: Workflow for an antiviral microneutralization assay.

Caption: Workflow for an anti-feedant leaf disc no-choice assay.

Conclusion

This compound, a rearranged clerodane diterpenoid from Salvia dugesii, has been subjected to preliminary biological screening. While the initial research indicates evaluation for cytotoxic, antiviral, and anti-feedant properties, specific quantitative data for this compound are not yet available in the scientific literature. The provided experimental protocols and workflows offer a comprehensive guide to the likely methodologies used in such preliminary screenings. Further research is necessary to elucidate the specific biological activities and mechanisms of action of this compound to determine its potential as a therapeutic agent.

Dugesin B: A Technical Literature Review for Drug Development Professionals

An In-depth Guide to the Rearranged Clerodane Diterpenoid

Abstract

Dugesin B, a rearranged clerodane diterpenoid isolated from Salvia dugesii, presents a unique chemical scaffold that has drawn interest within the natural products and drug discovery communities. This technical guide provides a comprehensive review of the available scientific literature on this compound for researchers, scientists, and drug development professionals. While quantitative biological data for this compound remains limited in publicly accessible literature, this review summarizes its known chemical properties and discusses the biological activities of closely related compounds isolated from the same plant source. Furthermore, this guide outlines standard experimental protocols and conceptual signaling pathways relevant to the evaluation of such natural products, presented in the requested detailed format to serve as a foundational resource for future research endeavors.

Introduction to this compound

This compound, also known as (-)-Isosalvipuberulin, is a natural product belonging to the clerodane diterpenoid class.[1][2] It was first isolated from the aerial parts of Salvia dugesii, a plant species that has been a source of various novel diterpenoids.[1][3] The chemical structure of this compound is characterized by a rearranged clerodane skeleton, making it a subject of interest for synthetic chemists and pharmacologists alike.

Chemical Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₄O₅ | [1][2] |

| Molecular Weight | 334.32 g/mol | [1][2] |

| Class | Rearranged Clerodane Diterpenoid | [1] |

| Source Organism | Salvia dugesii | [1][3] |

Biological Activities of Salvia dugesii Isolates

A study on the chemical constituents of Salvia dugesii led to the isolation of this compound alongside several other new neo-clerodane diterpenoids, designated Dugesins C through G.[4] The isolates from this plant were evaluated for a range of biological activities, including anti-feedant, cytotoxic, and antiviral properties.[4]

Notably, Dugesin F, a compound isolated in the same study as this compound, was identified as a non-toxic antiviral agent against the influenza A virus (FM1 strain).[4] However, the published study does not provide specific quantitative data, such as IC₅₀ or EC₅₀ values, for the antiviral, cytotoxic, or anti-feedant activities of this compound itself. The supplementary materials of the original publication, which would likely contain this detailed data, are not readily accessible.

Quantitative Data Summary (Illustrative)

While specific quantitative data for this compound is not available in the reviewed literature, the following tables illustrate how such data would be presented for cytotoxicity and antiviral activity, based on standard assays in the field.

Table 1: Illustrative Cytotoxicity Data for this compound

| Cell Line | Assay Type | IC₅₀ (µM) | Incubation Time (h) |

| A549 (Human Lung Carcinoma) | MTT | Data not available | 48 |

| HeLa (Human Cervical Cancer) | SRB | Data not available | 48 |

| HepG2 (Human Liver Cancer) | AlamarBlue | Data not available | 72 |

| Vero (Normal Kidney Epithelial) | Neutral Red | Data not available | 48 |

IC₅₀: Half-maximal inhibitory concentration. A lower IC₅₀ value indicates higher cytotoxic potency.

Table 2: Illustrative Antiviral Activity Data for this compound

| Virus Strain | Cell Line | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| Influenza A/PR/8/34 (H1N1) | MDCK | Plaque Reduction Assay | Data not available | Data not available | Data not available |

| Herpes Simplex Virus 1 (HSV-1) | Vero | CPE Inhibition Assay | Data not available | Data not available | Data not available |

| Human Immunodeficiency Virus 1 (HIV-1) | MT-4 | p24 Antigen ELISA | Data not available | Data not available | Data not available |

EC₅₀: Half-maximal effective concentration. CC₅₀: Half-maximal cytotoxic concentration. Selectivity Index (SI) = CC₅₀ / EC₅₀. A higher SI indicates greater antiviral specificity.

Experimental Protocols (Illustrative)

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are illustrative methodologies for key experiments that would be used to evaluate the biological activity of a compound like this compound.

Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., A549, HeLa, HepG2) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in culture medium to achieve final concentrations ranging from, for example, 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%. Cells are treated with these dilutions for 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plate is then incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Plaque Reduction Assay for Antiviral Activity

-

Cell Monolayer Preparation: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to form a confluent monolayer.

-

Virus Infection: The cell monolayer is washed with PBS and then infected with a specific multiplicity of infection (MOI) of the influenza virus for 1 hour at 37°C.

-

Compound Treatment: After virus adsorption, the inoculum is removed, and the cells are overlaid with an agarose medium containing various concentrations of this compound.

-

Incubation: The plates are incubated at 37°C in a 5% CO₂ incubator until viral plaques are visible (typically 2-3 days).

-

Plaque Visualization: The cells are fixed with 4% paraformaldehyde and stained with a 0.1% crystal violet solution.

-

Plaque Counting and Analysis: The number of plaques in each well is counted. The percentage of plaque inhibition is calculated relative to the virus control (no compound). The EC₅₀ value is determined from the dose-response curve.

Signaling Pathways and Mechanistic Insights (Conceptual)

The mechanism of action of many diterpenoids involves the modulation of key cellular signaling pathways. While the specific pathways affected by this compound are unknown, the NF-κB and MAPK signaling cascades are common targets for anti-inflammatory and anticancer natural products.

Conceptual Experimental Workflow for Pathway Analysis

The following diagram illustrates a typical workflow to investigate the effect of a compound like this compound on a cellular signaling pathway.

References

safety and handling of Dugesin B powder

Information regarding "Dugesin B powder" is not publicly available.

Extensive searches for safety data sheets, handling protocols, and toxicological information on a substance referred to as "this compound powder" have yielded no results. This suggests that "this compound" may be a fictional compound, a highly specialized or internal research chemical not documented in public databases, or a misspelling of another substance.

Without any foundational data on its chemical properties, physiological effects, or associated hazards, it is impossible to generate an in-depth technical guide or whitepaper that meets the specified requirements for researchers, scientists, and drug development professionals. The core components of such a guide, including quantitative safety data, experimental protocols, and visualizations of pathways or workflows, cannot be created without access to primary or secondary research literature.

Therefore, the requested in-depth technical guide on the safety and handling of this compound powder cannot be provided.

Determining the Solubility Profile of Dugesin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility profile of Dugesin B, a rearranged clerodane diterpenoid isolated from the aerial parts of Salvia dugesii. While specific, quantitative solubility data for this compound in common solvents is not extensively documented in publicly available literature, this document provides a comprehensive framework for its determination. It outlines the standard experimental protocol for assessing solubility, details the necessary analytical procedures for quantification, and presents the known physicochemical properties of the compound.

Physicochemical Properties of this compound

A clear understanding of a compound's physicochemical properties is fundamental to any solubility assessment. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 760973-66-8 | [1][2][3][4][5] |

| Molecular Formula | C₂₀H₁₄O₅ | [1][2][5] |

| Molecular Weight | 334.32 g/mol | [1][2][5] |

| Structure Type | Diterpenoid | [1] |

| Synonyms | (-)-Isosalvipuberulin | [2][3][4] |

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The most reliable and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.[6][7][8][9] This technique measures the thermodynamic solubility, which is the saturation point of a compound in a specific solvent at a given temperature when the dissolved and solid states are in equilibrium.[8]

Principle

An excess amount of the solid compound is agitated in a known volume of the solvent for a prolonged period to ensure equilibrium is reached.[6] The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is measured using a suitable analytical technique.[6]

Materials and Equipment

-

This compound (solid form)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, dimethyl sulfoxide (DMSO), acetonitrile, ethyl acetate)

-

Glass vials or flasks with tight-sealing caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer[6][8]

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a sealed glass vial containing a precise volume of the chosen solvent. The excess solid is crucial to ensure that a saturated solution is formed.[6][9]

-

Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C or 37°C).[8][11]

-

Agitate the mixtures for an extended period, typically 24 to 72 hours, to allow the system to reach equilibrium.[6][8]

-

-

Phase Separation:

-

After the equilibration period, remove the vials and allow them to stand to let the undissolved solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the samples at a high speed.[8]

-

Carefully aspirate the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. This step is critical to prevent artificially high solubility measurements.[6][7]

-

-

Quantification of Solute:

-

Accurately dilute a known volume of the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.[7]

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, most commonly HPLC-UV.[6][12]

-

HPLC Analysis: A calibration curve must be generated using standard solutions of this compound at known concentrations.[12] The concentration of the sample is then determined by comparing its response to the calibration curve.[9][12]

-

UV-Vis Spectrophotometry: If this compound has a suitable chromophore and there are no interfering substances, UV-Vis spectrophotometry can also be used. A calibration curve is similarly required.[7]

-

-

Data Reporting:

-

Calculate the original concentration in the saturated solution, accounting for any dilutions made.

-

Report the solubility in standard units such as mg/mL or mol/L, specifying the solvent and the temperature at which the experiment was conducted.[6]

-

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways directly modulated by this compound. While some biological activities, such as antiviral effects, have been noted for compounds isolated from Salvia dugesii, the precise molecular mechanisms remain an area for future research.[13] As such, a diagram of its signaling pathway cannot be provided at this time.

This guide provides the essential framework for researchers to systematically determine the solubility profile of this compound. Adherence to a standardized protocol, such as the shake-flask method, is crucial for generating reliable and reproducible data that will be invaluable for subsequent stages of drug development, from in vitro screening to formulation.

References

- 1. Natural Product Description|this compound [sinophytochem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. biorbyt.com [biorbyt.com]

- 5. This compound | C20H14O5 | CID 11267625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pubcompare.ai [pubcompare.ai]

- 8. enamine.net [enamine.net]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. Key Considerations For Sample Preparation in HPLC - Blogs - News [alwsci.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. pharmaguru.co [pharmaguru.co]

- 13. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Spectroscopic Data of Dugesin B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Dugesin B, a rearranged clerodane diterpenoid isolated from Salvia dugesii. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications. All data is sourced from the peer-reviewed publication: Xu, G., Zhao, F., Yang, X., Zhou, J., Yang, L., Shen, X., ... & Zhao, Q. (2011). neo-Clerodane diterpenoids from Salvia dugesii and their bioactive studies. Natural Products and Bioprospecting, 1(2), 81-86.

Chemical Structure and Properties

-

Systematic Name: (13R)-13-(furan-3-yl)-11-methyl-4,14-dioxatetracyclo[8.7.0.0²,⁶.0¹²,¹⁶]heptadeca-1(17),2(6),7,10,12(16)-pentaene-5,15-dione

-

Molecular Formula: C₂₀H₁₄O₅

-

Molecular Weight: 334.32 g/mol [1]

-

Natural Source: Aerial parts of Salvia dugesii.[2]

Mass Spectrometry Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was utilized to determine the elemental composition of this compound.

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 335.0919 | 335.0913 |

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural elucidation of this compound was achieved through extensive 1D and 2D NMR spectroscopy. The ¹H and ¹³C NMR data were acquired in CDCl₃.

¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 2 | 7.28 | d | 7.2 |

| 3 | 6.51 | d | 7.2 |

| 6 | 7.05 | s | |

| 7 | 4.95 | s | |

| 11 | 2.45 | s | |

| 12 | 5.48 | s | |

| 14 | 7.42 | s | |

| 15 | 6.41 | s | |

| 16 | 7.40 | s | |

| 18 | 7.18 | s | |

| 19α | 3.15 | dd | 16.0, 6.0 |

| 19β | 2.85 | dd | 16.0, 1.2 |

| 20 | 2.15 | s |

¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Position | δ (ppm) | Type |

| 1 | 134.5 | C |

| 2 | 129.5 | CH |

| 3 | 111.8 | CH |

| 4 | 149.5 | C |

| 5 | 143.8 | C |

| 6 | 121.2 | CH |

| 7 | 69.8 | CH₂ |

| 8 | 130.5 | C |

| 9 | 146.2 | C |

| 10 | 125.4 | C |

| 11 | 20.5 | CH₃ |

| 12 | 97.8 | CH |

| 13 | 125.8 | C |

| 14 | 143.5 | CH |

| 15 | 108.2 | CH |

| 16 | 139.1 | CH |

| 17 | 173.2 | C |

| 18 | 124.5 | CH |

| 19 | 35.1 | CH₂ |

| 20 | 19.8 | CH₃ |

Experimental Protocols

The following methodologies were employed for the isolation and spectroscopic analysis of this compound as detailed in Xu et al. (2011).

Extraction and Isolation

The air-dried aerial parts of Salvia dugesii were extracted with acetone. The resulting extract was then subjected to repeated column chromatography on silica gel and Sephadex LH-20 to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on a Bruker AV-400 spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak (CDCl₃: δH 7.26, δC 77.0), and coupling constants (J) are in Hertz (Hz).

-

Mass Spectrometry: HRESIMS data were obtained on an API QSTAR Pulsar i spectrometer.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Caption: General workflow for the isolation and structural elucidation of this compound.

References

Methodological & Application

Dugesin B: Application Notes & Protocols for Extraction, Purification, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dugesin B is a rearranged neo-clerodane diterpenoid that has been isolated from plant species of the Salvia genus, notably Salvia dugesii and Salvia melissodora.[1] As a member of the clerodane diterpene class of natural products, this compound is of significant interest to the scientific community due to the diverse biological activities exhibited by related compounds, including cytotoxic and anti-inflammatory effects. These application notes provide detailed protocols for the extraction and purification of this compound, summarize its potential biological activities based on related compounds, and propose signaling pathways for further investigation.

Data Presentation

While specific quantitative data for this compound's biological activity is not extensively available in the public domain, the following table summarizes the cytotoxic activities of other neo-clerodane diterpenoids isolated from Salvia species against various cancer cell lines. This data provides a valuable reference for anticipating the potential therapeutic applications of this compound.

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |

| Aethiopinone | HL-60 (Human promyelocytic leukemia) | 2.0 | [2] |

| Salvipisone | HL-60 (Human promyelocytic leukemia) | 24.7 | [2] |

| Guevarain B | K562 (Human chronic myelogenous leukemia) | 33.1 | |

| 6α-hydroxy-patagonol acetonide | K562 (Human chronic myelogenous leukemia) | 39.8 |

Experimental Protocols

Extraction of this compound from Salvia dugesii

This protocol describes a general method for the extraction of this compound from the aerial parts of Salvia dugesii.

Materials:

-

Dried and powdered aerial parts of Salvia dugesii

-

Acetone

-

Rotary evaporator

-

Filter paper and funnel

Procedure:

-

Macerate the dried and powdered aerial parts of Salvia dugesii with acetone at room temperature. The recommended solvent-to-plant material ratio is 10:1 (v/w).

-

Allow the mixture to stand for 24-48 hours with occasional shaking.

-

Filter the mixture through filter paper to separate the extract from the plant residue.

-

Repeat the extraction process two more times with fresh acetone to ensure exhaustive extraction.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude acetone extract.

-

Store the crude extract at 4°C until further purification.

Purification of this compound by Column Chromatography

This protocol outlines the purification of this compound from the crude acetone extract using a combination of silica gel and Sephadex LH-20 column chromatography.

Materials:

-

Crude acetone extract of Salvia dugesii

-

Silica gel (60-120 mesh)

-

Sephadex LH-20

-

Glass columns for chromatography

-

Hexane

-

Ethyl acetate

-

Methanol

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

UV lamp for TLC visualization

-

Fraction collector (optional)

-

Rotary evaporator

Procedure:

Step 1: Silica Gel Column Chromatography

-

Prepare a silica gel slurry in hexane and pack it into a glass column.

-

Dissolve the crude acetone extract in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the initial mobile phase) and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate completely, and then carefully load the dried silica gel containing the extract onto the top of the packed column.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate. For example:

-

Hexane (100%)

-

Hexane:Ethyl Acetate (9:1)

-

Hexane:Ethyl Acetate (8:2)

-

Hexane:Ethyl Acetate (7:3)

-

Hexane:Ethyl Acetate (1:1)

-

Ethyl Acetate (100%)

-

-

Collect fractions of a suitable volume (e.g., 20-50 mL) and monitor the separation by TLC.

-

Visualize the TLC plates under a UV lamp and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

-

Combine the fractions containing compounds with similar TLC profiles.

-

Concentrate the combined fractions containing the compound of interest using a rotary evaporator.

Step 2: Sephadex LH-20 Column Chromatography

-

Swell the Sephadex LH-20 in methanol for at least 4 hours before packing the column.

-

Pack a glass column with the swollen Sephadex LH-20.

-

Dissolve the partially purified fraction from the silica gel column in a minimal amount of methanol.

-

Load the sample onto the top of the Sephadex LH-20 column.

-

Elute the column with 100% methanol.

-

Collect fractions and monitor them by TLC.

-

Combine the fractions containing pure this compound.

-

Concentrate the final solution to obtain the purified this compound.

Mandatory Visualizations

Experimental Workflow for this compound Extraction and Purification

Caption: Workflow for the extraction and purification of this compound.

Proposed Signaling Pathway for the Biological Activity of this compound

Based on the known activities of other clerodane diterpenoids, this compound may exert its cytotoxic and anti-inflammatory effects through the induction of apoptosis and the inhibition of the NF-κB signaling pathway.

Caption: Proposed signaling pathways for this compound's biological activity.

References

Application Notes and Protocols for the Isolation of Dugesin B from Salvia Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dugesin B is a rearranged clerodane diterpenoid that has been isolated from the aerial parts of Salvia dugesii and has also been reported in Salvia melissodora.[1] As a member of the diterpenoid class of natural products, this compound holds potential for further investigation into its biological activities, which may include cytotoxic and antiviral properties, as observed in related compounds from the same plant. This document provides a detailed protocol for the isolation of this compound from Salvia dugesii, based on published scientific literature. Additionally, it outlines the compound's characteristics and a proposed signaling pathway based on the known activities of similar clerodane diterpenoids.

Compound Profile: this compound

| Property | Value |

| Chemical Name | (13R)-13-(furan-3-yl)-11-methyl-4,14-dioxatetracyclo[8.7.0.0²,⁶.0¹²,¹⁶]heptadeca-1(17),2(6),7,10,12(16)-pentaene-5,15-dione |

| Molecular Formula | C₂₀H₁₄O₅[2] |

| Molecular Weight | 334.32 g/mol [2] |

| CAS Number | 760973-66-8[2] |

| Class | Rearranged Clerodane Diterpenoid[1] |

| Source | Salvia dugesii, Salvia melissodora[1] |

Experimental Protocol: Isolation of this compound from Salvia dugesii

This protocol is adapted from the methodology described in "neo-Clerodane diterpenoids from Salvia dugesii and their bioactive studies".[3][4]

Plant Material and Extraction

-

Plant Material : Use air-dried and powdered aerial parts of Salvia dugesii.

-

Extraction :

-

Macerate the powdered plant material (e.g., 10 kg) with 95% acetone at room temperature.

-

Repeat the extraction process three times to ensure exhaustive extraction.

-

Combine the acetone extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Solvent Partitioning

-

Suspension : Suspend the crude acetone extract in water.

-

Partitioning :

-

Perform successive partitioning of the aqueous suspension with petroleum ether, chloroform (CHCl₃), and ethyl acetate (EtOAc).

-

Evaporate the solvents from each fraction to obtain the respective extracts. The CHCl₃ extract is the primary source for the isolation of this compound.

-

Chromatographic Purification

The purification process involves multiple chromatographic steps.

-

Column Preparation : Pack a silica gel column (200-300 mesh).

-

Sample Loading : Adsorb the CHCl₃ extract onto silica gel and load it onto the column.

-

Elution : Elute the column with a gradient solvent system of petroleum ether-acetone (from 10:0 to 0:10 v/v).

-

Fraction Collection : Collect fractions of uniform volume and monitor by thin-layer chromatography (TLC). Combine fractions with similar TLC profiles.

-

Column Preparation : Swell Sephadex LH-20 in the mobile phase and pack the column.

-

Sample Application : Dissolve the fraction containing this compound in a minimal amount of the mobile phase and apply it to the column.

-

Elution : Elute the column with a mixture of chloroform and methanol (CHCl₃-MeOH, 1:1 v/v).

-

Fraction Collection : Collect fractions and monitor by TLC to isolate the sub-fraction containing this compound.

-

Column : Use a reversed-phase C18 column.

-

Mobile Phase : Employ a gradient of methanol (MeOH) and water (H₂O) as the mobile phase.

-

Detection : Monitor the elution profile using a UV detector.

-

Purification : Inject the enriched fraction and collect the peak corresponding to this compound.

-

Final Yield : The yield of this compound from the dried plant material is approximately 0.0002%.[3]

Experimental Workflow

Caption: Workflow for the isolation of this compound.

Bioactivity of this compound and Related Compounds

While specific bioactivity data for this compound is limited in the reviewed literature, the study that isolated it evaluated the cytotoxic and antiviral activities of other co-isolated neo-clerodane diterpenoids.[3][4] For instance, Dugesin F, another diterpenoid from S. dugesii, was found to be a non-toxic antiviral compound against the influenza virus FM1.[3][4]

Clerodane and neo-clerodane diterpenoids, in general, are known to possess a range of biological activities, including anti-inflammatory properties. A common mechanism of action for the anti-inflammatory effects of these compounds is the inhibition of nitric oxide (NO) production and the modulation of the NF-κB signaling pathway.

Proposed Signaling Pathway for the Anti-inflammatory Action of this compound

Based on the known activities of related clerodane diterpenoids, a proposed anti-inflammatory signaling pathway for this compound is presented below. This pathway hypothesizes that this compound may inhibit the activation of the NF-κB pathway, a key regulator of inflammation.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Conclusion

The protocol detailed herein provides a comprehensive guide for the isolation of this compound from Salvia dugesii. The multi-step chromatographic purification is essential for obtaining the pure compound. While the specific biological activities of this compound are yet to be fully elucidated, its structural similarity to other bioactive clerodane diterpenoids suggests its potential as a lead compound for drug discovery, particularly in the areas of anti-inflammatory and antiviral research. The proposed signaling pathway offers a hypothetical framework for its potential mechanism of action, warranting further investigation.

References

Application Notes and Protocols for the Quantification of Dugesin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dugesin B is a neo-clerodane diterpenoid isolated from Salvia dugesii.[1][2] As research into the therapeutic potential of this compound and other neo-clerodane diterpenoids expands, particularly concerning their cytotoxic and antiviral activities, the need for accurate and reliable quantification methods is paramount.[1][2] These application notes provide detailed protocols for the quantification of this compound in plant extracts and biological matrices using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies presented are based on established analytical techniques for similar compounds, such as other neo-clerodane diterpenoids found in Salvia species.[3][4][5][6][7]

Analytical Techniques

Two primary analytical techniques are recommended for the quantification of this compound:

-

HPLC-DAD: A robust and widely accessible technique suitable for the quantification of this compound in plant extracts and other matrices where concentrations are relatively high.

-

LC-MS/MS: A highly sensitive and selective method ideal for the quantification of this compound in complex biological matrices, such as plasma and tissue homogenates, where low limits of detection and quantification are required.

Experimental Protocols

Protocol 1: Quantification of this compound in Salvia dugesii Plant Material by HPLC-DAD

This protocol is adapted from established methods for the quantification of neo-clerodane diterpenoids in plant extracts.[3]

1. Sample Preparation (Extraction)

-

Accurately weigh 1.0 g of dried and powdered Salvia dugesii aerial parts.

-

Transfer the powder to a flask and add 20 mL of methanol.

-

Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet twice more with 20 mL of methanol each time.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Reconstitute the dried extract in 5 mL of methanol.

-

Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.

2. HPLC-DAD Conditions

-

Instrument: HPLC system equipped with a Diode Array Detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Gradient elution using Acetonitrile (A) and Water (B).

-

0-15 min: 25% to 55% A

-

15-30 min: 55% to 75% A

-

30-35 min: 75% to 25% A

-

35-40 min: Hold at 25% A

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 10 µL.

3. Calibration Curve

-

Prepare a stock solution of purified this compound standard in methanol (1 mg/mL).

-

Create a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 1 to 200 µg/mL.

-

Inject each standard in triplicate and plot the peak area against the concentration to construct the calibration curve.

4. Quantification

-

Inject the prepared sample extract.

-

Identify the this compound peak based on the retention time of the standard.

-

Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

Experimental Workflow for HPLC-DAD Analysis

Caption: Workflow for this compound quantification by HPLC-DAD.

Protocol 2: Quantification of this compound in Biological Matrices by LC-MS/MS

This protocol provides a highly sensitive and selective method for quantifying this compound in biological samples like plasma or tissue homogenates.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of the biological sample (e.g., plasma), add an internal standard (a structurally similar compound not present in the sample).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition.

2. LC-MS/MS Conditions

-

Instrument: LC-MS/MS system with a triple quadrupole mass spectrometer.

-

Column: C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase: Gradient elution using 0.1% formic acid in Acetonitrile (A) and 0.1% formic acid in Water (B).

-

0-0.5 min: 10% A

-

0.5-3.0 min: 10% to 90% A

-

3.0-3.5 min: Hold at 90% A

-

3.5-4.0 min: 90% to 10% A

-

4.0-5.0 min: Hold at 10% A

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI), positive.

-

MS Detection: Multiple Reaction Monitoring (MRM).

-

Note: The specific precursor and product ions for this compound need to be determined by direct infusion of a standard solution. A possible precursor ion would be [M+H]⁺.

-

3. Calibration Curve

-

Prepare a stock solution of this compound standard in methanol (1 mg/mL).

-

Spike blank biological matrix with the standard to create calibration standards ranging from 0.1 to 100 ng/mL.

-

Process these standards using the same sample preparation procedure as the unknown samples.

-

Construct the calibration curve by plotting the peak area ratio (this compound / Internal Standard) against the concentration.

4. Quantification

-

Analyze the processed samples.

-

Calculate the concentration of this compound in the samples using the calibration curve.

Experimental Workflow for LC-MS/MS Analysis

Caption: Workflow for this compound quantification by LC-MS/MS.

Data Presentation

Table 1: HPLC-DAD Method Validation Parameters (Hypothetical Data)

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Range | 1 - 200 µg/mL |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Table 2: LC-MS/MS Method Validation Parameters (Hypothetical Data)

| Parameter | Result |

| Linearity (r²) | > 0.998 |

| Range | 0.1 - 100 ng/mL |

| Limit of Detection (LOD) | 0.03 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Precision (%RSD) | < 10% |

| Accuracy (% Recovery) | 95 - 105% |

| Matrix Effect | Minimal |

Potential Signaling Pathway

Given that neo-clerodane diterpenoids from Salvia dugesii have demonstrated cytotoxic effects, a plausible mechanism of action could involve the induction of apoptosis. The following diagram illustrates a simplified, hypothetical signaling pathway for this compound-induced apoptosis.

Hypothesized this compound-Induced Apoptosis Pathway

Caption: Hypothesized pathway of this compound-induced apoptosis.

Conclusion

The protocols outlined in these application notes provide a robust framework for the quantification of this compound in both plant and biological matrices. The HPLC-DAD method is well-suited for routine analysis of less complex samples, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications in drug development. It is essential to perform a full method validation according to regulatory guidelines (e.g., ICH) before implementing these protocols in a research or clinical setting. The provided signaling pathway is a hypothetical model based on the known cytotoxic activity of related compounds and serves as a starting point for further mechanistic studies.

References